4-Methoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Description

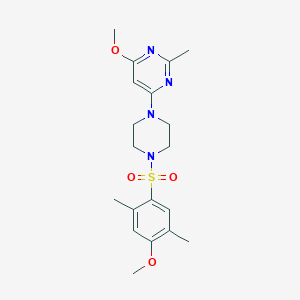

This compound is a pyrimidine derivative featuring a methoxy-substituted aromatic core, a methyl group at position 2, and a sulfonyl-piperazine moiety linked to a 4-methoxy-2,5-dimethylphenyl group. Its structure combines heterocyclic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. Pyrimidine derivatives, in general, are known for their roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents . The sulfonylpiperazine group may enhance solubility and binding specificity compared to simpler analogs, while the methoxy and methyl substituents could influence metabolic stability and steric interactions.

Properties

IUPAC Name |

4-methoxy-6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-13-11-17(14(2)10-16(13)26-4)28(24,25)23-8-6-22(7-9-23)18-12-19(27-5)21-15(3)20-18/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGNFQMGTBFZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C19H26N4O4S

- Molecular Weight : 406.5 g/mol

- CAS Number : 946325-62-8

The biological activity of this compound is primarily attributed to its sulfonamide and piperazine moieties. These functional groups are known for their roles in enzyme inhibition and antibacterial activity.

Enzyme Inhibition

Research has shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with sulfonamide groups have demonstrated strong AChE inhibitory activity, potentially extending to this compound.

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Similar derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Biological Activity Data

The following table summarizes the biological activities associated with related compounds:

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Anticancer Activity : Research on similar sulfonamide derivatives has shown promising results against cancer cell lines, indicating that modifications in the piperazine and pyrimidine structures can enhance efficacy against tumors .

- Neuroprotective Effects : The potential neuroprotective effects through AChE inhibition suggest that this compound may contribute to cognitive health by preventing the breakdown of acetylcholine, a neurotransmitter vital for learning and memory.

- Antimicrobial Studies : Investigations into the antibacterial properties of structurally related compounds revealed significant activity against both gram-positive and gram-negative bacteria, supporting the hypothesis that this compound may possess similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include other pyrimidine-based molecules with variations in substituents and linked moieties. Below is a comparative analysis:

Q & A

Basic: What are the key considerations for designing a synthesis pathway for this compound?

The synthesis of 4-Methoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine requires a multi-step approach with careful optimization of reaction conditions. Key steps include:

- Sulfonylation : The piperazine ring is sulfonylated using a 4-methoxy-2,5-dimethylbenzenesulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their polarity and stability .

- Coupling Reactions : Pyrimidine core modification involves nucleophilic substitution at the 6-position of the pyrimidine ring. Stannous chloride or palladium-based catalysts may be used for cross-coupling reactions to introduce the piperazine-sulfonyl moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using methanol or ethanol) is critical to isolate the product with ≥95% purity. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR should confirm the presence of characteristic signals, such as the methoxy protons (~δ 3.8–4.0 ppm) and sulfonyl-linked aromatic protons (~δ 7.2–7.5 ppm). Discrepancies in splitting patterns may indicate incomplete sulfonylation .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z ~498.2 (calculated for CHNOS) confirms the target molecular weight .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the tetrahedral geometry around the sulfonyl group and piperazine ring puckering (e.g., chair vs. boat conformation) .

Basic: What in vitro assays are suitable for preliminary biological screening?

- Enzyme Inhibition Assays : Test inhibition of kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at concentrations ranging from 1 nM to 10 µM. The sulfonyl-piperazine moiety may interact with ATP-binding pockets .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability in Caco-2 cells. LogP values (~2.5–3.0) predict moderate membrane penetration but may require solubility enhancers (e.g., DMSO ≤0.1%) .

Advanced: How can reaction mechanisms for sulfonamide group transformations be elucidated?

- Kinetic Studies : Monitor sulfonylation rates via stopped-flow UV-Vis spectroscopy under varying temperatures (25–60°C). A negative ΔS‡ value suggests associative transition states due to steric hindrance from the 2,5-dimethyl substituents .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model charge distribution on the sulfonyl group, predicting nucleophilic attack sites. Frontier Molecular Orbital (FMO) analysis may reveal HOMO-LUMO gaps correlating with reactivity .

Advanced: How should crystallography data resolve contradictions in molecular conformation?

- Puckering Analysis : Apply Cremer-Pople parameters to quantify piperazine ring puckering. A θ value >30° indicates a chair conformation, while θ <15° suggests planar distortion due to sulfonyl steric effects .

- Hydrogen Bonding Networks : Identify intermolecular N–H⋯O and C–H⋯π interactions using Mercury software. For example, N–H⋯S hydrogen bonds (distance ~3.2 Å) stabilize crystal packing and may correlate with solubility limitations .

Advanced: What strategies address discrepancies between in silico predictions and experimental bioactivity data?

- Free Energy Perturbation (FEP) : Refine docking poses (e.g., AutoDock Vina) by incorporating solvent effects and protein flexibility. Discrepancies in IC values may arise from unmodeled water-mediated interactions .

- Proteomic Profiling : Use thermal shift assays (TSA) to identify off-target binding. A ΔT shift >2°C for non-target proteins (e.g., cytochrome P450 enzymes) suggests promiscuity, necessitating scaffold modification .

Advanced: How can solubility-pharmacokinetic (PK) trade-offs be optimized?

- Co-solvent Systems : Use hydrotropic agents (e.g., sodium lauryl sulfate) in PBS buffer (pH 7.4) to enhance aqueous solubility while maintaining logD ~2.0–2.5 for blood-brain barrier penetration .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the methoxy position. In vitro hydrolysis studies (plasma esterase incubation) can assess release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.